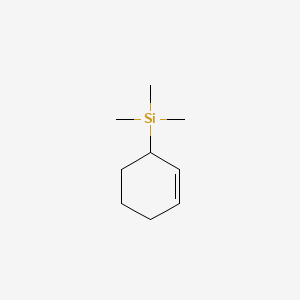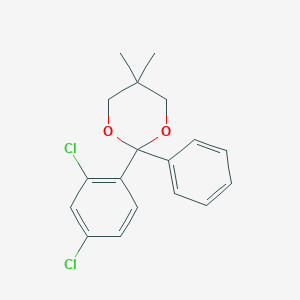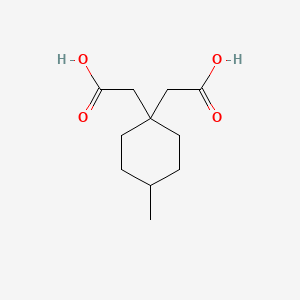
4-Methyl-1,1-cyclohexanediacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1,1-cyclohexanediacetic acid is an organic compound with the molecular formula C11H18O4 It is a derivative of cyclohexane, featuring two carboxylic acid groups and a methyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,1-cyclohexanediacetic acid typically involves the hydrolysis of 1,1-cyclohexyl dicyanoamide followed by a decarboxylation reaction. The process can be summarized as follows:
Hydrolysis: 1,1-cyclohexyl dicyanoamide is subjected to hydrolysis, resulting in the formation of a paste.
Decarboxylation: The paste is then added to a sulfuric acid solution to carry out a decarboxylation reaction, yielding a crude product of this compound.
Refinement: The crude product is refined to obtain the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve additional steps to ensure higher yields and purity. For instance, the reaction mixture may be cooled, diluted with water, and extracted with methylisobutyl ketone (MIBK) to separate the organic and aqueous phases. The organic phase is then washed, distilled, and filtered to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1,1-cyclohexanediacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols.
Substitution: The methyl group and carboxylic acid groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Methyl-1,1-cyclohexanediacetic acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Methyl-1,1-cyclohexanediacetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an intermediate in the synthesis of bioactive compounds, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
1,1-Cyclohexanediacetic acid: A similar compound with two carboxylic acid groups but without the methyl group.
1,1-Cyclohexanediacetic acid monoamide:
Uniqueness: 4-Methyl-1,1-cyclohexanediacetic acid is unique due to the presence of the methyl group, which can influence its reactivity and interactions compared to its non-methylated counterparts.
Properties
CAS No. |
85179-91-5 |
|---|---|
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-[1-(carboxymethyl)-4-methylcyclohexyl]acetic acid |
InChI |
InChI=1S/C11H18O4/c1-8-2-4-11(5-3-8,6-9(12)13)7-10(14)15/h8H,2-7H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
OUPWULBQQGPQFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


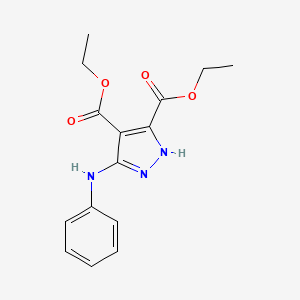
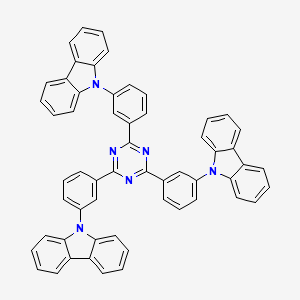
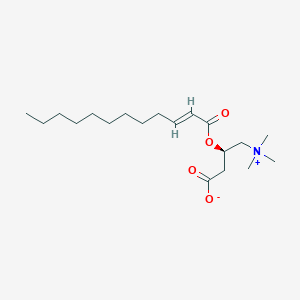

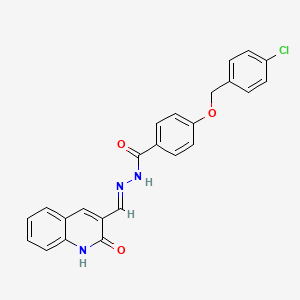
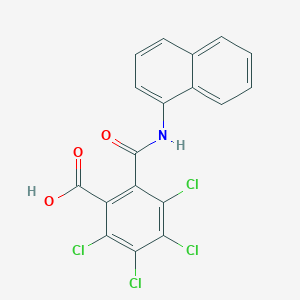
![9-[(4-Benzylphenoxy)methyl]anthracene](/img/structure/B11942053.png)
![2-[(2,4-Dimethylanilino)methylene]malononitrile](/img/structure/B11942054.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11942058.png)
![2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)butan-1-ol hydrochloride hydrate](/img/structure/B11942067.png)
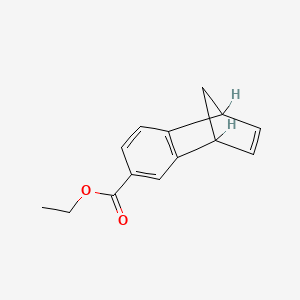
![[4-(4-Methylpent-3-en-1-yl)cyclohex-3-ene-1-sulfonyl]benzene](/img/structure/B11942072.png)
